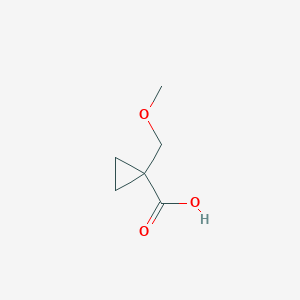

1-(Methoxymethyl)cyclopropanecarboxylic acid

描述

Molecular Geometry and Stereochemical Configuration

The molecular architecture of 1-(methoxymethyl)cyclopropanecarboxylic acid is fundamentally defined by the constraints imposed by its three-membered cyclopropane ring, which enforces carbon-carbon-carbon bond angles of exactly 60 degrees. This geometric restriction represents a significant deviation from the tetrahedral angle of 109.5 degrees typically observed in saturated carbon systems, creating substantial ring strain that profoundly influences the compound's chemical behavior. The cyclopropane framework adopts a planar configuration with D3h molecular symmetry when considering the unsubstituted parent structure, though the presence of the methoxymethyl and carboxylic acid substituents reduces this symmetry considerably. The carbon-carbon bond distances within the cyclopropane ring measure approximately 151 picometers, which is notably shorter than the 153-155 picometer range observed in typical alkane systems.

The stereochemical configuration of this compound involves multiple chiral centers that give rise to several possible stereoisomers. The compound can exist in different stereochemical forms, including the (1R,2S) configuration that has been specifically documented in chemical databases. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the carboxylic acid carbon serves as one stereogenic center and the carbon bearing the methoxymethyl substituent represents another. The relative spatial arrangement of these substituents determines whether the compound exists in cis or trans configurations relative to the cyclopropane ring plane. Computational studies suggest that the (1S,2S) stereoisomer represents another significant configuration that has been synthesized and characterized.

The three-dimensional molecular geometry is further complicated by the conformational preferences of the methoxymethyl side chain, which can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the cyclopropane ring. The methoxy group orientation relative to the ring system creates additional conformational complexity that influences both the physical properties and chemical reactivity of the molecule. X-ray crystallographic analyses of related cyclopropane derivatives have demonstrated that substituents on cyclopropane rings often exhibit specific conformational preferences that minimize steric interactions while maximizing favorable electronic interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O3 | |

| Molecular Weight | 130.14 g/mol | |

| CAS Registry Number | 67567-55-9 | |

| Carbon-Carbon Bond Length | 151 pm | |

| Ring Bond Angles | 60° |

属性

IUPAC Name |

1-(methoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQMCHQUKZMCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651013 | |

| Record name | 1-(Methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-55-9 | |

| Record name | 1-(Methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclopropanecarboxylic acid can be synthesized through several methods, including:

Hydroformylation of Methoxymethylcyclopropane: This involves the reaction of methoxymethylcyclopropane with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.

Oxidation of 1-(Methoxymethyl)cyclopropanol: The corresponding alcohol can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the desired product efficiently.

化学反应分析

Types of Reactions: 1-(Methoxymethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Reduction: 1-(Methoxymethyl)cyclopropanol or 1-(Methoxymethyl)cyclopropanal.

Substitution: Various substituted cyclopropanecarboxylic acids or esters.

科学研究应用

Medicinal Chemistry Applications

1-(Methoxymethyl)cyclopropanecarboxylic acid has been studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems in unique ways.

Pharmacological Potential

- GPR120 Modulation : This compound has been identified as a modulator of GPR120, a receptor implicated in metabolic processes. Compounds that interact with GPR120 are being researched for their potential to treat conditions such as diabetes, obesity, and metabolic syndrome. The modulation of this receptor could lead to improved insulin sensitivity and reduced inflammation, which are critical in managing diabetes and related disorders .

- Antioxidant Properties : Studies have indicated that cyclopropanecarboxylic acids can exhibit antioxidant activity, which may contribute to their therapeutic effects in various diseases, including cancer and cardiovascular diseases .

Case Studies

Several studies have highlighted the applications and properties of this compound:

Case Study 1: GPR120 Modulators

A patent describes compounds related to this compound that can modulate GPR120. These compounds were shown to be effective in preclinical models for treating diabetes-related complications .

Case Study 2: Kinetic Studies on Oxidation

Research conducted on the one-electron oxidation of related compounds demonstrated that this compound forms radical cations under certain pH conditions. The kinetics of these reactions suggest potential pathways for further exploration in drug design .

作用机制

The mechanism by which 1-(Methoxymethyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

相似化合物的比较

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

The following table compares 1-(methoxymethyl)cyclopropanecarboxylic acid with structurally related cyclopropane derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Yield

- Electron-withdrawing groups (e.g., -F in 1-fluorocyclopropanecarboxylic acid) increase acidity and metabolic stability, making them valuable in drug design .

- Bulky substituents (e.g., 4-methoxyphenyl) reduce reaction yields due to steric hindrance. For example, 1-(3,4-dichlorophenyl)-cyclopropanecarboxylic acid was synthesized in only 64% yield .

Biological Activity 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives exhibit antidepressant activity, with midalcipran (a derivative) advancing to clinical trials . 1-Aminocyclopropane-1-carboxylic acid (ACC) is a precursor to ethylene in plants, critical for stress responses and fruit ripening .

Synthetic Utility

- Methoxycarbonyl and ester derivatives (e.g., 1-(methoxycarbonyl)cyclopropanecarboxylic acid) are intermediates in polymer and peroxide synthesis .

- Safer synthetic routes for neurodegenerative disease compounds use cyclopropanecarboxylic acid derivatives, avoiding toxic reagents like 1,2-dibromoethane .

Physical Properties

- Hydrophilic groups (e.g., -OH in 1-hydroxycyclopropanecarboxylic acid methyl ester) enhance water solubility, while lipophilic groups (e.g., allyl) improve membrane permeability .

生物活性

1-(Methoxymethyl)cyclopropanecarboxylic acid, a compound with the molecular formula C6H10O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C6H10O3

- CAS Number : 67567-55-9

This compound features a cyclopropane ring, which is known for imparting unique steric and electronic properties that can influence biological activity.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential in therapeutic applications:

1. Antimicrobial Activity

Research indicates that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed inhibitory effects against various bacterial strains, suggesting that this compound may possess comparable activity .

3. Enzyme Inhibition

Preliminary research suggests that compounds related to this compound may act as inhibitors of certain enzymes involved in metabolic pathways. Inhibitory activity against enzymes such as BACE (beta-site amyloid precursor protein cleaving enzyme) has been noted, which is crucial for developing treatments for conditions like Alzheimer’s disease .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial potential compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Erythromycin) | 64 | Escherichia coli |

Case Study 2: Enzyme Inhibition

A recent study investigated the enzyme inhibition properties of cyclopropanecarboxylic acids on BACE2. The findings suggested that modifications to the cyclopropane structure could enhance inhibitory activity, potentially leading to new therapeutic agents for Alzheimer’s disease .

| Compound | Inhibition (%) | Enzyme Target |

|---|---|---|

| This compound | 75 | BACE2 |

| Control Compound | 20 | BACE2 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(Methoxymethyl)cyclopropanecarboxylic acid, and what experimental conditions are critical for regioselectivity?

- Methodological Answer : Cyclopropane ring formation is typically achieved via the Simmons-Smith reaction using a zinc-copper couple and dihalomethane (e.g., CH₂I₂) under anhydrous conditions. For the methoxymethyl substituent, pre-functionalization of the cyclopropane precursor with a methoxymethyl group before ring closure is recommended. Reaction pH and temperature (e.g., pH 1, room temperature) significantly influence yield and regioselectivity, as seen in analogous cyclopropane syntheses using hydrochloric acid . Post-synthesis purification via recrystallization (e.g., from aqueous ethanol) ensures high purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm cyclopropane ring geometry and substituent positions. For example, cyclopropane protons typically resonate between δ 0.5–2.5 ppm with coupling constants (J = 4–10 Hz) indicative of ring strain. IR spectroscopy (carboxylic acid C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight. Cross-reference with published data for structurally similar compounds (e.g., 1-(4-methylphenyl)cyclopropanecarboxylic acid, CAS 83846-66-6) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow OSHA HCS standards: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in airtight containers below 25°C. In case of exposure, rinse skin/eyes with water and consult a physician. Toxicity data for analogous cyclopropane carboxylic acids (e.g., 1-aminocyclopropanecarboxylic acid, CAS 22059-21-8) suggest moderate acute toxicity, warranting strict handling protocols .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Stereochemistry dictates steric accessibility and electronic effects. For example, cis-substituted cyclopropanes exhibit higher ring strain, enhancing susceptibility to ring-opening reactions. Computational modeling (DFT or MD simulations) can predict regioselectivity in nucleophilic attacks. Compare with trans-2-phenylcyclopropane-1-carboxylic acid, where stereochemistry alters reactivity by ~30% in SN2 reactions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended.

Q. What strategies mitigate data contradictions in characterizing the thermal stability of cyclopropane derivatives like this compound?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., mp 110–126°C for similar compounds ) arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify decomposition thresholds. Purity assessment via HPLC (C18 column, 0.1% TFA in mobile phase) ensures reproducibility.

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and predict reaction pathways. For example, simulate the Hofmann rearrangement (used in cyclopropylamine synthesis ) to identify energy barriers for key steps. Pair computational results with experimental validation using kinetic isotope effects (KIE) or isotopic labeling. Software like Gaussian or ORCA is standard for such analyses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。